molecular formula C12H14BrNO B7501710 1-(3-Bromophenyl)-N-ethylcyclopropanecarboxamide

1-(3-Bromophenyl)-N-ethylcyclopropanecarboxamide

Cat. No. B7501710
M. Wt: 268.15 g/mol
InChI Key: GFHORCAMRSQHJM-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-N-ethylcyclopropanecarboxamide, also known as Brucine, is a naturally occurring alkaloid found in the seeds of the Strychnos nux-vomica tree. It has been used in traditional medicine for centuries due to its analgesic and anti-inflammatory properties. In recent years, Brucine has gained attention from the scientific community for its potential application in various research fields.

Mechanism of Action

1-(3-Bromophenyl)-N-ethylcyclopropanecarboxamide exerts its pharmacological effects through various mechanisms, including the inhibition of voltage-gated sodium channels, the activation of GABA receptors, and the modulation of NMDA receptors. It also has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and cyclooxygenase-2.
Biochemical and Physiological Effects:
1-(3-Bromophenyl)-N-ethylcyclopropanecarboxamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the reduction of inflammation and pain, and the improvement of cognitive function. It has also been shown to have neuroprotective effects and to enhance the activity of the immune system.

Advantages and Limitations for Lab Experiments

1-(3-Bromophenyl)-N-ethylcyclopropanecarboxamide has several advantages for laboratory experiments, including its low toxicity, high solubility in water and organic solvents, and its ability to penetrate the blood-brain barrier. However, its limitations include its instability in acidic environments and its potential to interfere with the activity of other compounds.

Future Directions

There are several potential future directions for research on 1-(3-Bromophenyl)-N-ethylcyclopropanecarboxamide, including its use as a chemotherapeutic agent for cancer treatment, its potential as a neuroprotective agent for the treatment of neurological disorders, and its use in the development of new analgesics and anti-inflammatory drugs. Additionally, further studies are needed to investigate its potential side effects and toxicity.
In conclusion, 1-(3-Bromophenyl)-N-ethylcyclopropanecarboxamide is a promising compound with a wide range of potential applications in various research fields. Its pharmacological effects, mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been extensively studied. Further research is needed to explore its full potential and to address its potential side effects and toxicity.

Synthesis Methods

1-(3-Bromophenyl)-N-ethylcyclopropanecarboxamide can be synthesized through various methods, including the reduction of strychnine, the oxidation of brucine N-oxide, and the bromination of N-ethylcyclopropanecarboxamide. The most common method involves the bromination of N-ethylcyclopropanecarboxamide using N-bromosuccinimide (NBS) in the presence of a catalyst.

Scientific Research Applications

1-(3-Bromophenyl)-N-ethylcyclopropanecarboxamide has been extensively studied for its pharmacological activities, including its anti-tumor, anti-inflammatory, and analgesic effects. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(3-bromophenyl)-N-ethylcyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c1-2-14-11(15)12(6-7-12)9-4-3-5-10(13)8-9/h3-5,8H,2,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHORCAMRSQHJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1(CC1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromophenyl)-N-ethylcyclopropanecarboxamide

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